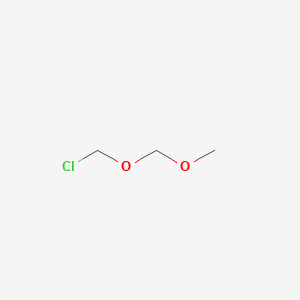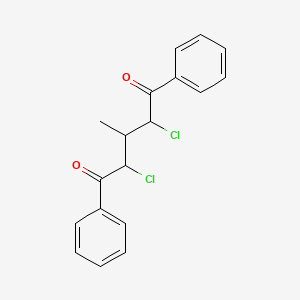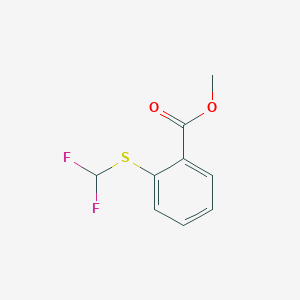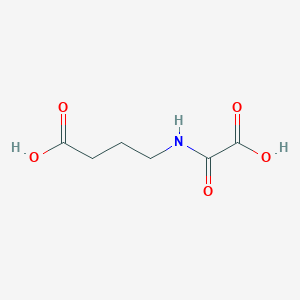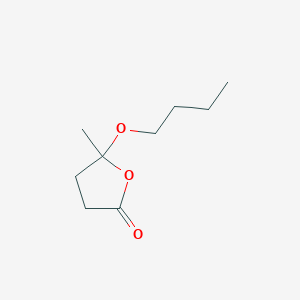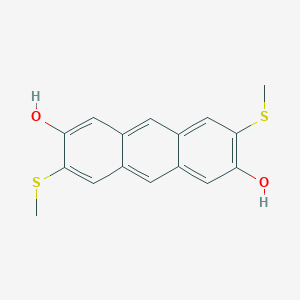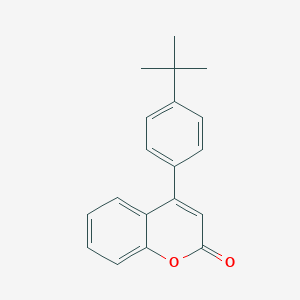![molecular formula C31H31N3 B14135273 N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 371140-83-9](/img/structure/B14135273.png)
N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclization of hydrazones with α-bromo ketones under visible light catalysis
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the benzyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism by which N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole: Similar structure but lacks the dimethyl groups.
4,4-Dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole: Lacks the benzyl group.
N-Benzyl-1-phenylmethanamine: Lacks the pyrazole ring.
Uniqueness
N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the pyrazole ring, along with the benzyl and phenyl groups, allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
371140-83-9 |
|---|---|
Fórmula molecular |
C31H31N3 |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
N-[[4-(4,4-dimethyl-3,5-diphenyl-3H-pyrazol-2-yl)phenyl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C31H31N3/c1-31(2)29(26-14-8-4-9-15-26)33-34(30(31)27-16-10-5-11-17-27)28-20-18-25(19-21-28)23-32-22-24-12-6-3-7-13-24/h3-21,30,32H,22-23H2,1-2H3 |
Clave InChI |
FBIRIRZWKHNLQS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)CNCC4=CC=CC=C4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135192.png)
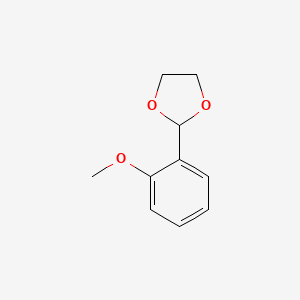
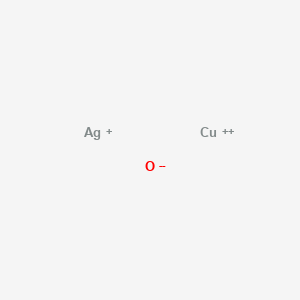
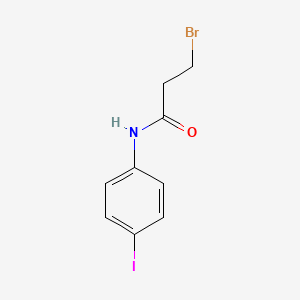
![N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide](/img/structure/B14135207.png)
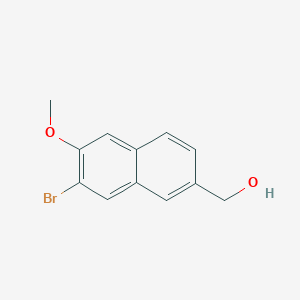
![8-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14135230.png)
